molecular formula C16H17F2N5O2 B2834425 1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1796966-19-2

1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No. B2834425
CAS RN: 1796966-19-2
M. Wt: 349.342
InChI Key: GBOGEZFDRMLFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases. It was developed by Pfizer and is currently being studied for its potential use in the treatment of cancer.

Scientific Research Applications

Antitumor and Anticancer Activity

Research into compounds structurally related to "1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea" has demonstrated significant antitumor and anticancer potential. For instance, a study focused on the design and synthesis of novel urea derivatives, including those featuring a morpholine and pyrimidinyl moiety, showed potent activity against chronic myeloid leukemia (CML) through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial in cancer cell survival and proliferation, making its inhibitors valuable for cancer treatment (Li et al., 2019). Another research effort highlighted the synthesis of dihydropyrimidinone derivatives containing morpholine moiety, demonstrating the versatility of this chemical scaffold in generating compounds with potential therapeutic applications (Bhat et al., 2018).

Inhibition of Cellular Pathways

Compounds related to "1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea" have been explored for their ability to inhibit specific cellular pathways, which is a crucial aspect of targeted cancer therapy. For example, research into phenoxypyrimidine-urea derivatives revealed their role in inducing apoptosis and autophagy in non-small cell lung cancer cells, suggesting a mechanism involving the modulation of cellular death and survival pathways (Gil et al., 2021). Additionally, the study of thieno[3,2-d]pyrimidin-4-ylmorpholine derivatives as intermediates in synthesizing compounds that inhibit tumor necrosis factor alpha and nitric oxide further illustrates the importance of these chemical frameworks in developing new therapeutic agents (Lei et al., 2017).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c17-11-1-2-14(13(18)9-11)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGEZFDRMLFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

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